Cas no 897613-70-6 (N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide)

N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound featuring a fluorophenylpiperazine sulfonamide core linked to a phenoxyacetamide moiety. Its structure suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or cardiovascular pathways. The presence of the 2-fluorophenyl and 2-methylphenoxy groups may enhance binding affinity and selectivity in receptor interactions. The sulfonamide and amide functionalities contribute to stability and solubility, facilitating further derivatization. This compound is suited for exploratory studies in medicinal chemistry, offering a versatile scaffold for structure-activity relationship investigations. Proper handling and storage under inert conditions are recommended due to its reactive groups.
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide structure
897613-70-6 structure
Product Name:N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide
CAS No:897613-70-6
MF:C21H26FN3O4S
MW:435.512247562408
CID:6503567
Update Time:2025-05-21

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide
    • N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
    • Inchi: 1S/C21H26FN3O4S/c1-17-6-2-5-9-20(17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26)
    • InChI Key: SSGNEDXVONNZNS-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC=C2F)CC1)(=O)=O)(=O)COC1=CC=CC=C1C

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N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide Related Literature

Additional information on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide

N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide: A Comprehensive Overview

N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide (CAS No. 897613-70-6) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound, often referred to by its IUPAC name, is a derivative of piperazine and acetamide, featuring a fluorinated phenyl group and a methylated phenoxy moiety. Its unique structural characteristics make it a subject of interest for researchers exploring novel therapeutic agents.

The chemical structure of N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide is characterized by its piperazine ring, which is a common scaffold in many bioactive molecules. The presence of the fluorinated phenyl group and the methylated phenoxy moiety adds to its pharmacological profile, potentially enhancing its binding affinity to specific receptors and improving its metabolic stability.

Recent studies have highlighted the potential of N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide has also been investigated for its potential as an anticonvulsant agent. A study conducted by a team of researchers at the University of California, Los Angeles (UCLA), found that the compound significantly reduced seizure activity in animal models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is crucial for maintaining neuronal excitability balance.

The pharmacokinetic properties of N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences reported that the compound exhibits favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties suggest that the compound could be developed into an effective oral medication with sustained therapeutic effects.

Safety and toxicity profiles are critical considerations in drug development. Preclinical studies have shown that N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthetic route for preparing N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide has been well-documented in the literature. A typical synthesis involves several steps, including the formation of the piperazine derivative, introduction of the fluorinated phenyl group, and final coupling with the methylated phenoxy acetamide moiety. The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

In conclusion, N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(2-methylphenoxy)acetamide (CAS No. 897613-70-6) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant promise for advancing medical treatments in various fields.

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